Feglymycin -

Feglymycin

Catalog Number: EVT-268247
CAS Number:
Molecular Formula: C95H97N13O30
Molecular Weight: 1900.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Feglymycin is a linear peptide antibiotic consisting of 13 amino acids. [, ] It is produced by the bacterium Streptomyces sp. DSM 11171. [, , ] The peptide is primarily composed of nonproteinogenic amino acids, specifically 4-hydroxyphenylglycine (Hpg) and 3,5-dihydroxyphenylglycine (Dpg). [, , ] Feglymycin exhibits structural similarities to glycopeptide antibiotics like vancomycin and glycodepsipeptide antibiotics such as ramoplanin and enduracidin. [] This unique structure contributes to its diverse biological activities.

Future Directions
  • Optimizing Feglymycin analogs: Synthesizing and evaluating new Feglymycin analogs with improved potency, pharmacokinetic properties, and safety profiles is crucial for translating its therapeutic potential. []
  • Investigating allosteric inhibition: Detailed investigation of the proposed allosteric mechanism of MurA and MurC inhibition by Feglymycin could reveal novel druggable targets within these enzymes. []
  • Elucidating resistance mechanisms: Studying the role of van gene homologues in Feglymycin-producing Streptomyces may provide insights into potential resistance mechanisms that could emerge against this antibiotic. []
  • Developing combination therapies: Exploring Feglymycin's potential in combination with existing antibacterial or antiviral agents could lead to more effective treatment strategies, particularly against drug-resistant infections. []

Vancomycin

Compound Description: Vancomycin is a glycopeptide antibiotic used to treat bacterial infections. It inhibits bacterial cell wall biosynthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. [, , , ]

Relevance: Vancomycin is structurally related to Feglymycin, sharing similarities in their peptide backbone and the presence of non-proteinogenic aromatic amino acids. [, ] Both compounds also target the bacterial cell wall, although they interact with different components of the biosynthesis pathway. [, , ] Feglymycin inhibits the enzymes MurA and MurC, involved in the cytoplasmic stages of peptidoglycan synthesis, while Vancomycin acts on the later, membrane-bound stages. []

Ramoplanin

Compound Description: Ramoplanin is a lipoglycodepsipeptide antibiotic that inhibits bacterial cell wall biosynthesis by binding to Lipid II, a key intermediate in peptidoglycan synthesis. [, , , ]

Enduracidin

Compound Description: Enduracidin is a glycopeptide antibiotic that, like Vancomycin, inhibits bacterial cell wall biosynthesis. []

Relevance: Enduracidin shares structural homology with Feglymycin, particularly in their peptide backbone and the presence of non-proteinogenic amino acids. [] Although their specific targets within the bacterial cell wall synthesis pathway differ, both compounds exemplify the diversity and therapeutic potential of peptide-based antibiotics.

Phosphomycin

Compound Description: Phosphomycin is a broad-spectrum antibiotic that targets the MurA enzyme (enolpyruvyl-UDP-GlcNAc synthase) in the peptidoglycan biosynthesis pathway. []

Relevance: Both Phosphomycin and Feglymycin inhibit the MurA enzyme, although they exhibit different modes of inhibition. [] While Phosphomycin acts as a covalent inhibitor, Feglymycin demonstrates non-competitive inhibition. [] This difference highlights the potential for discovering new antibacterial agents with distinct mechanisms of action, even against already targeted enzymes.

UDP-GlcNAc (UDP-N-acetylglucosamine)

Compound Description: UDP-GlcNAc is a substrate for the MurA enzyme, playing a crucial role in the first step of peptidoglycan biosynthesis. [, ]

Relevance: Feglymycin's non-competitive inhibition of MurA suggests that it does not directly compete with the binding of UDP-GlcNAc. [] This finding suggests that Feglymycin might exert its inhibitory effect by binding to an allosteric site on the MurA enzyme.

Phosphoenolpyruvate (PEP)

Compound Description: PEP is another substrate for the MurA enzyme, providing the enolpyruvyl moiety for peptidoglycan synthesis. [, ]

Relevance: Feglymycin's non-competitive inhibition of MurA implies that it does not directly interfere with PEP binding. [] Similar to UDP-GlcNAc, this observation suggests a potential allosteric mode of action for Feglymycin on MurA.

UDP-MurNAc (UDP-N-acetylmuramic acid)

Compound Description: UDP-MurNAc is the product of the MurA and MurB enzymatic reactions and the substrate for the MurC enzyme in the peptidoglycan biosynthesis pathway. [, ]

Relevance: Feglymycin inhibits the MurC enzyme in a non-competitive manner, suggesting that it does not directly compete with UDP-MurNAc binding. [] This finding points to an allosteric mechanism of inhibition for Feglymycin on MurC.

L-Alanine

Compound Description: L-Alanine is an amino acid that is added to UDP-MurNAc by the MurC enzyme in the peptidoglycan biosynthesis pathway. []

Relevance: Similar to UDP-MurNAc, Feglymycin's non-competitive inhibition of MurC indicates that it does not directly interfere with L-Alanine binding. [] This observation further supports an allosteric binding mode for Feglymycin on MurC.

Tunicamycin

Compound Description: Tunicamycin is a nucleoside antibiotic that inhibits bacterial cell wall biosynthesis by targeting the MraY translocase. []

Relevance: Although both Tunicamycin and Feglymycin target bacterial cell wall synthesis, they act on different enzymes within the pathway. [] While Tunicamycin inhibits MraY, Feglymycin targets MurA and MurC. [, ] This distinction highlights the diversity of potential drug targets within essential bacterial pathways.

Overview

Feglymycin is a biologically active peptide antibiotic with significant anti-HIV and antimicrobial properties, primarily synthesized by the bacterium Streptomyces sp. DSM 11171. This compound is composed of a 13-mer peptide structure that includes non-proteinogenic amino acids, particularly 3,5-dihydroxyphenylglycines. Feglymycin exhibits potent activity against methicillin-resistant Staphylococcus aureus and inhibits the entry of HIV by targeting the viral envelope protein gp120. Its unique mechanism of action distinguishes it from other peptide antibiotics, as it interferes with bacterial cell wall synthesis, making it a valuable candidate for drug development in treating resistant infections and viral diseases .

Source and Classification

Feglymycin is classified as a nonribosomal peptide antibiotic due to its biosynthesis through nonribosomal peptide synthetases (NRPS). The gene cluster responsible for its biosynthesis has been identified, consisting of 13 modules that facilitate the incorporation of various amino acids into the final peptide structure. This classification highlights its distinct synthesis pathway compared to ribosomal peptides, which are produced via traditional protein synthesis mechanisms .

Synthesis Analysis

Methods and Technical Details

The total synthesis of feglymycin has been achieved through innovative synthetic methodologies that address the challenges posed by its highly racemizable amino acids. The most notable approach involves a linear/convergent hybrid strategy utilizing micro-flow amide bond formation. This methodology allows for efficient coupling of hexapeptide and heptapeptide fragments while minimizing racemization during the synthesis process.

  1. Micro-flow Amide Bond Formation: This technique enables rapid and efficient formation of amide bonds under controlled conditions, significantly reducing the time required for peptide elongation.
  2. Convergent Synthesis: The synthesis involves assembling smaller peptide fragments into a larger structure, which is crucial for managing the complexity of feglymycin's sequence.
  3. Yield Optimization: The developed synthetic routes have demonstrated yields ranging from 51% to 79% for various coupling steps, indicating a successful approach to synthesizing this complex molecule .
Molecular Structure Analysis

Feglymycin is characterized by a unique helical conformation that contributes to its biological activity. The molecular structure consists predominantly of phenylglycine-type amino acids, which play a critical role in its function and stability.

  • Molecular Formula: C₁₈H₁₈N₄O₄
  • Molecular Weight: Approximately 358.36 g/mol
  • Structural Features: The presence of hydroxyl groups on the phenyl rings enhances its interaction with biological targets, contributing to its antimicrobial and antiviral properties .
Chemical Reactions Analysis

Feglymycin undergoes several key chemical reactions during its synthesis:

  1. Amide Bond Formation: This is the primary reaction involved in linking amino acid residues together to form the peptide backbone.
  2. Racemization Suppression: The use of micro-flow technology minimizes racemization, which is particularly problematic with highly racemizable amino acids like 3,5-dihydroxyphenylglycine.
  3. Deprotection Steps: Various protecting groups are utilized during synthesis to ensure selective reactions at specific sites on the peptide chain .
Mechanism of Action

Feglymycin exerts its biological effects through distinct mechanisms:

  1. Antimicrobial Activity: It inhibits bacterial cell wall synthesis by targeting early steps in peptidoglycan biosynthesis, making it effective against resistant strains such as methicillin-resistant Staphylococcus aureus.
  2. Anti-HIV Activity: Feglymycin binds to the HIV envelope protein gp120, preventing viral entry into host cells. This interaction disrupts the virus's ability to infect T lymphocytes, thus inhibiting viral replication .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder
  • Solubility: Soluble in organic solvents; limited solubility in water
  • Stability: Sensitive to racemization under certain conditions; stability can be enhanced through careful control of synthesis parameters.

Chemical Properties

  • pH Stability: Stable within a physiological pH range but may degrade under extreme conditions.
  • Melting Point: Specific melting point data not widely reported; generally characterized by solid-state properties conducive to pharmaceutical formulation .
Applications

Feglymycin has promising applications in various scientific fields:

  1. Antibiotic Development: Its efficacy against resistant bacterial strains positions it as a candidate for new antibiotic therapies.
  2. Antiviral Research: As an inhibitor of HIV entry, feglymycin could contribute to the development of novel antiviral agents aimed at treating HIV infections.
  3. Peptide Synthesis Research: The methodologies developed for synthesizing feglymycin may facilitate advancements in peptide chemistry, enabling more efficient production of complex biologically active peptides .

Properties

Product Name

Feglymycin

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-3-methylbutanoyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-3-methylbutanoyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-phenylpropanoyl]amino]butanedioic acid

Molecular Formula

C95H97N13O30

Molecular Weight

1900.9 g/mol

InChI

InChI=1S/C95H97N13O30/c1-43(2)73(99-90(132)78(50-27-59(113)37-60(114)28-50)101-84(126)72(96)46-10-18-55(109)19-11-46)85(127)106-81(53-33-65(119)40-66(120)34-53)93(135)103-77(49-16-24-58(112)25-17-49)89(131)108-82(54-35-67(121)41-68(122)36-54)94(136)104-76(48-14-22-57(111)23-15-48)88(130)107-79(51-29-61(115)38-62(116)30-51)91(133)100-74(44(3)4)86(128)105-80(52-31-63(117)39-64(118)32-52)92(134)102-75(47-12-20-56(110)21-13-47)87(129)97-69(26-45-8-6-5-7-9-45)83(125)98-70(95(137)138)42-71(123)124/h5-25,27-41,43-44,69-70,72-82,109-122H,26,42,96H2,1-4H3,(H,97,129)(H,98,125)(H,99,132)(H,100,133)(H,101,126)(H,102,134)(H,103,135)(H,104,136)(H,105,128)(H,106,127)(H,107,130)(H,108,131)(H,123,124)(H,137,138)/t69-,70-,72+,73-,74-,75-,76-,77-,78+,79+,80+,81+,82+/m0/s1

InChI Key

QJQKBRUTBCTBKE-OVYRLPCXSA-N

SMILES

CC(C)C(C(=O)NC(C1=CC(=CC(=C1)O)O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC(C3=CC(=CC(=C3)O)O)C(=O)NC(C4=CC=C(C=C4)O)C(=O)NC(C5=CC(=CC(=C5)O)O)C(=O)NC(C(C)C)C(=O)NC(C6=CC(=CC(=C6)O)O)C(=O)NC(C7=CC=C(C=C7)O)C(=O)NC(CC8=CC=CC=C8)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C9=CC(=CC(=C9)O)O)NC(=O)C(C1=CC=C(C=C1)O)N

Solubility

Soluble in DMSO

Synonyms

Feglymycin

Canonical SMILES

CC(C)C(C(=O)NC(C1=CC(=CC(=C1)O)O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC(C3=CC(=CC(=C3)O)O)C(=O)NC(C4=CC=C(C=C4)O)C(=O)NC(C5=CC(=CC(=C5)O)O)C(=O)NC(C(C)C)C(=O)NC(C6=CC(=CC(=C6)O)O)C(=O)NC(C7=CC=C(C=C7)O)C(=O)NC(CC8=CC=CC=C8)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C9=CC(=CC(=C9)O)O)NC(=O)C(C1=CC=C(C=C1)O)N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@H](C1=CC(=CC(=C1)O)O)C(=O)N[C@@H](C2=CC=C(C=C2)O)C(=O)N[C@H](C3=CC(=CC(=C3)O)O)C(=O)N[C@@H](C4=CC=C(C=C4)O)C(=O)N[C@H](C5=CC(=CC(=C5)O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C6=CC(=CC(=C6)O)O)C(=O)N[C@@H](C7=CC=C(C=C7)O)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@@H](C9=CC(=CC(=C9)O)O)NC(=O)[C@@H](C1=CC=C(C=C1)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.